molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol

Cat. No.: B2387887
CAS No.: 2248385-23-9
M. Wt: 214.305
InChI Key: SMYVYDIJZQPZPC-UHFFFAOYSA-N
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Description

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic structure imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the propan-1-ol group. One common synthetic route includes the reaction of a diol with a suitable diacid or diester under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol involves its interaction with molecular targets through its hydroxyl and spirocyclic groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid
  • 2,9-Dioxaspiro[5.5]undecan-3-one

Uniqueness

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is unique due to its specific spirocyclic structure combined with a hydroxyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of the propan-1-ol group allows for additional functionalization and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVYDIJZQPZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCOCC2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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